molecular formula C14H17BrN4O4 B2360558 3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034621-44-6

3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No.: B2360558
CAS No.: 2034621-44-6
M. Wt: 385.218
InChI Key: HURHTFRNKJFRGF-UHFFFAOYSA-N
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Description

3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a bromopyrimidine moiety, a piperidine ring, and an oxazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Piperidine Coupling: The bromopyrimidine is then coupled with piperidine under basic conditions to form the piperidinyl-pyrimidine intermediate.

    Oxazolidinone Formation: The final step involves the cyclization of the intermediate with an appropriate oxazolidinone precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme functions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: This compound shares a similar structure with a pyrazole and pyrazine moiety.

    tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate: Another compound with a piperidine ring and a complex heterocyclic structure.

Uniqueness

3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is unique due to the presence of the bromopyrimidine moiety, which provides specific reactivity and binding properties. The combination of the piperidine and oxazolidinone rings also contributes to its distinct chemical and biological characteristics.

Properties

IUPAC Name

3-[2-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURHTFRNKJFRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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